molecular formula C17H22Cl2N4O B4571066 1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Cat. No.: B4571066
M. Wt: 369.3 g/mol
InChI Key: NXJYUMUJVOXOBJ-UHFFFAOYSA-N
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Description

1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C17H22Cl2N4O and its molecular weight is 369.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(sec-butyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is 368.1170667 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis and Evaluation of Anticancer Agents : Some urea derivatives, including compounds similar in structure to the specified urea, have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, showing promising anticancer properties (Gaudreault et al., 1988).
  • Chemical Structure Analysis : Detailed structural analyses, such as crystal structure determination, have been conducted on related urea compounds, providing insights into their molecular configurations and interactions. These studies facilitate the design of more effective compounds for various applications (Jeon et al., 2015).

Biological Activities

  • ACAT Inhibition for Cholesterol Management : N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas have been identified as effective inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), which play a significant role in lowering plasma cholesterol levels, indicating their potential for treating hypercholesterolemia and preventing atherosclerosis (Tanaka et al., 1998).
  • Antimicrobial and Antifungal Properties : Compounds with urea motifs have been explored for their antimicrobial and antifungal activities, contributing to the development of new therapeutic agents (Zhang et al., 2017).

Environmental and Agricultural Sciences

  • Improvement in Fertilizer Efficiency : Studies have shown that urease and nitrification inhibitors, including compounds structurally related to the specified urea, can significantly improve nitrogen-use efficiency in agricultural settings, leading to enhanced crop yields and reduced environmental impact (Souza et al., 2020).
  • Impact on Soil Microorganisms : Research into the effects of nitrification and urease inhibitors on soil microorganisms involved in nitrogen cycling has provided valuable insights into sustainable agricultural practices and the mitigation of nitrogen losses (Shi et al., 2017).

Properties

IUPAC Name

1-butan-2-yl-3-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N4O/c1-5-10(2)20-17(24)21-16-11(3)22-23(12(16)4)9-13-6-7-14(18)8-15(13)19/h6-8,10H,5,9H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJYUMUJVOXOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=C(N(N=C1C)CC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
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1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
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1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
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1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
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1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Reactant of Route 6
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1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

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